molecular formula C6H2BrClFNO2 B2930547 6-Bromo-3-chloro-5-fluoropicolinic acid CAS No. 514798-17-5

6-Bromo-3-chloro-5-fluoropicolinic acid

Cat. No. B2930547
CAS RN: 514798-17-5
M. Wt: 254.44
InChI Key: BCHIHNFJSXHACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-chloro-5-fluoropicolinic acid is a chemical compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Influence of Halogen Atoms on Iridium(III) Complexes

A study by Baranoff et al. (2012) explored the impact of halogen substituents, including bromo, chloro, and fluoro groups, on the photophysical properties of bis-cyclometalated iridium(III) complexes. This research found that halogen substitution affects the emission properties and photoluminescence quantum yields, indicating potential applications in light-emitting devices and photophysical research Baranoff et al., 2012.

Allyl Ester as Carboxy-Protecting Group

Kunz et al. (1988) utilized the allyl-ester moiety as a protecting principle for carboxy groups in the synthesis of neuraminic-acid glycosides, which are important in biochemical and medicinal chemistry. This technique demonstrates the utility of halogenated intermediates in complex organic synthesis Kunz et al., 1988.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Jiang et al. (2015) developed a copper/6-methylpicolinic acid catalyzed coupling reaction for synthesizing 2-chloro-pyrrolo[2,3-d]pyrimidines. This research highlights the role of halogenated picolinic acids in facilitating nucleophilic substitution reactions for heterocyclic compound synthesis Jiang et al., 2015.

Photochemistry of 6-Chloro and 6-Bromo Picolinic Acids

Rollet et al. (2006) investigated the photochemical behavior of 6-chloro and 6-bromo picolinic acids, discovering distinct photodehalogenation pathways. This study provides insights into the environmental fate and photodegradation processes of halogenated organic compounds Rollet et al., 2006.

Antimicrobial Activity of Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives

Ansari and Khan (2017) synthesized novel compounds with 6-chloroquinolin-3-yl and fluoropyridinyl groups, demonstrating potent antimicrobial activity. This research underscores the potential of halogenated picolinic acid derivatives in developing new antimicrobial agents Ansari and Khan, 2017.

Synthesis of Fluoropicolinate Herbicides

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines for synthesizing 4-amino-5-fluoropicolinates, leading to the development of novel herbicides. This showcases the importance of halogenated picolinic acids in agricultural chemistry Johnson et al., 2015.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHIHNFJSXHACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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